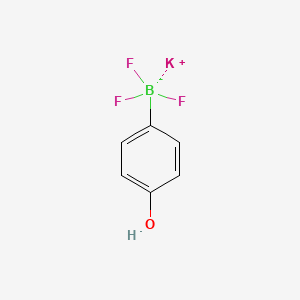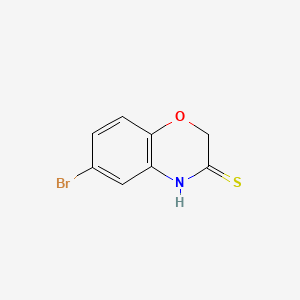![molecular formula C10H18N2O2 B592134 tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate CAS No. 1638767-25-5](/img/structure/B592134.png)
tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate” is a chemical compound with the CAS Number: 1630906-49-8 . It has a molecular weight of 212.29 . The compound is typically stored in a dark place at room temperature .
Molecular Structure Analysis
The molecular structure of the compound is represented by the formula C11H20N2O2 . The InChI code for the compound is 1S/C11H20N2O2/c1-9(2,3)15-8(14)13-7-10-4-11(12,5-10)6-10/h4-7,12H2,1-3H3,(H,13,14) .Physical And Chemical Properties Analysis
The compound is a solid at 20 degrees Celsius . It should be stored under inert gas as it is air sensitive . The melting point of the compound ranges from 120.0 to 124.0 °C .Applications De Recherche Scientifique
Chemical Synthesis and Properties : The synthesis of 3-alkylbicyclo[1.1.1]pentan-1-amines, which are derivatives of tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate, has been achieved through aminoalkylation of [1.1.1]propellane, enabling efficient incorporation of pharmaceutically relevant amines onto the bicyclo[1.1.1]pentane scaffold (Hughes et al., 2019).
Application in Medicinal Chemistry : Bicyclo[1.1.1]pentanes (BCPs), like this compound, are used as bioisosteres for aromatic rings, tert-butyl groups, and alkynes in medicinal chemistry. They offer high passive permeability, high water solubility, and improved metabolic stability (Westphal et al., 2015).
Pharmacokinetic Properties and Efficacies : The tert-butyl group, which forms part of the chemical structure of this compound, is a common motif in drug design. However, its incorporation can sometimes result in unwanted property modulation, such as increased lipophilicity and decreased metabolic stability. This necessitates the evaluation of alternative substituents in the drug discovery process (Westphal et al., 2015).
Radical Multicomponent Carboamination : A method for synthesizing multifunctionalized bicyclo[1.1.1]pentane (BCP) derivatives has been developed. This process includes radical multicomponent carboamination of [1.1.1]propellane, which is significant for expanding the available drug-like chemical space (Kanazawa et al., 2017).
Applications in Drug Discovery : The bicyclo[1.1.1]pentane motif, as seen in this compound, is increasingly used as bioisosteres in drug candidates. This is due to its ability to replace phenyl, tert-butyl, and alkynyl fragments, thereby improving the physicochemical properties of the drug candidates (Ma et al., 2019).
Safety and Hazards
The compound is classified as an irritant and can cause skin and eye irritation . Precautionary measures include avoiding breathing in dust or vapor, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with skin .
Propriétés
IUPAC Name |
tert-butyl N-(3-amino-1-bicyclo[1.1.1]pentanyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-8(2,3)14-7(13)12-10-4-9(11,5-10)6-10/h4-6,11H2,1-3H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWZFRPJPZEOBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1638767-25-5 |
Source


|
| Record name | tert-Butyl (3-aminobicyclo[1.1.1]pent-1-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromooxazolo[4,5-c]pyridine](/img/structure/B592052.png)
![Cholesteryl oleate, [oleate-9,10-3H]](/img/structure/B592054.png)
![7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B592055.png)
![7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B592059.png)
![7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B592061.png)
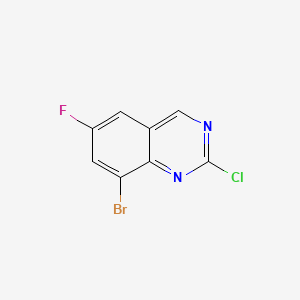

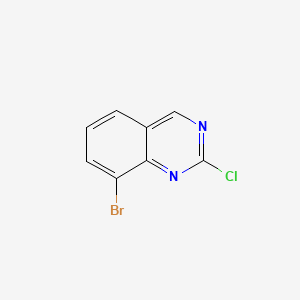
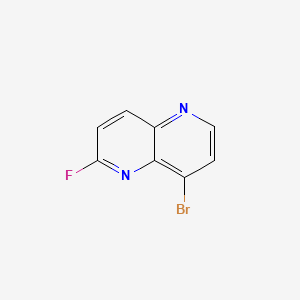

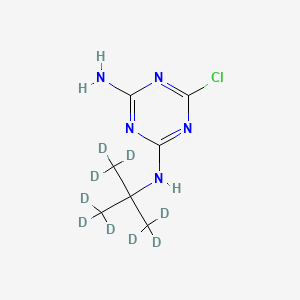
![potassium (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B592070.png)
